

# Statistical analysis of proficiency testing results for Thiofanox

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A comprehensive guide to the statistical analysis of **Thiofanox** proficiency testing results, offering a comparative overview of analytical performance data. This guide is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies.

## **Comparative Performance Analysis of Thiofanox**

The following table summarizes the performance data for **Thiofanox** analysis from a multi-residue method validation study. The study utilized Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for the quantitative analysis of pesticide residues in food matrices.



Analyte	Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Analytical Method	Matrix
Thiofanox	0.01	83.4	7.6	LC-MS/MS with Triggered MRM and Online Dilution	Tomato
Thiofanox	0.02	106	28	LC-MS/MS with Triggered MRM and Online Dilution	Tomato

Table 1: Performance data for **Thiofanox** analysis in a tomato matrix from a multi-residue method validation study. Data extracted from "Validation Results for LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution"[1].

#### **Experimental Protocols**

The data presented above was obtained using a specific analytical methodology. Below are the detailed experimental protocols that are representative of the techniques used for the analysis of **Thiofanox** and other pesticide residues in food samples.

### Sample Preparation: QuEChERS Method

A widely used sample preparation method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach ensures that the pesticide residues are efficiently extracted from the sample matrix and cleaned up before instrumental analysis.

 Homogenization: A representative portion of the sample (e.g., 10-15 g of tomato) is homogenized to ensure uniformity.



- Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile, is added. For matrices with low water content, water may be added to facilitate extraction.
- Salting Out: A salt mixture, commonly containing magnesium sulfate and sodium chloride, is added to the tube. This step induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.
- Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the solid sample matrix and water.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a cleanup tube containing a sorbent material (e.g., PSA, C18) and magnesium sulfate. This step removes interfering matrix components like fatty acids, sugars, and pigments.
- Final Extract Preparation: The mixture is vortexed and centrifuged, and the final extract is collected for instrumental analysis.

#### **Instrumental Analysis: LC-MS/MS**

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticide residues.

- Liquid Chromatography (LC):
  - Column: A reversed-phase column (e.g., C18) is typically used to separate the pesticides based on their polarity.
  - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) is a common ionization source for polar and semipolar pesticides like **Thiofanox**.

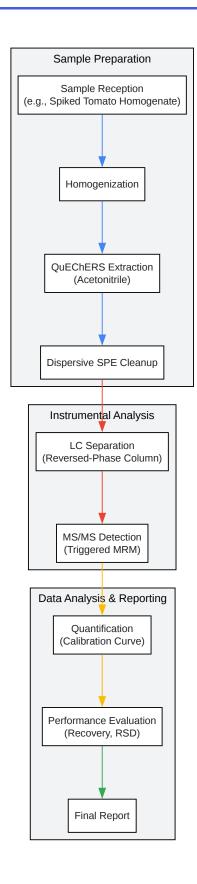


Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this
mode, a specific precursor ion for the target analyte is selected in the first quadrupole,
fragmented in the collision cell, and a specific product ion is monitored in the third
quadrupole. This highly selective process minimizes matrix interference and enhances
sensitivity. For increased confidence in compound identification, triggered MRM (tMRM)
can be used, where the detection of a primary MRM transition triggers the acquisition of
additional, confirmatory MRM transitions.[1]

## **Experimental Workflow Visualization**

The following diagram illustrates the typical workflow for a proficiency test or a method validation study for pesticide residue analysis.





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Caption: Workflow for pesticide residue analysis proficiency testing.



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#### References

- 1. lcms.cz [lcms.cz]
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